molecular formula C16H20O3 B12596704 5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)- CAS No. 616240-02-9

5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)-

Cat. No.: B12596704
CAS No.: 616240-02-9
M. Wt: 260.33 g/mol
InChI Key: AMGUEFGKCFJLQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)- is a chemical compound with the molecular formula C16H20O3 It is known for its unique structure, which includes a nonynone backbone with a hydroxy group and a phenylmethoxy group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)- typically involves multi-step organic reactions. One common method includes the alkylation of a nonynone precursor with a phenylmethoxy group under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nonynone backbone can be reduced to form different alkanes or alkenes.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alkanes or alkenes.

Scientific Research Applications

5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s reactivity makes it useful in studying biological pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and chemical reactions. The hydroxy and phenylmethoxy groups play crucial roles in these interactions, affecting the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-2-nonyn-4-one: Similar structure but lacks the phenylmethoxy group.

    2-Nonyn-4-one: Similar backbone but different functional groups.

    Phenylmethoxy derivatives: Compounds with similar phenylmethoxy groups but different backbones.

Uniqueness

5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)- is unique due to its combination of a nonynone backbone with both hydroxy and phenylmethoxy groups

Properties

CAS No.

616240-02-9

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

1-hydroxy-8-phenylmethoxynon-5-yn-4-one

InChI

InChI=1S/C16H20O3/c1-14(7-5-10-16(18)11-6-12-17)19-13-15-8-3-2-4-9-15/h2-4,8-9,14,17H,6-7,11-13H2,1H3

InChI Key

AMGUEFGKCFJLQK-UHFFFAOYSA-N

Canonical SMILES

CC(CC#CC(=O)CCCO)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.